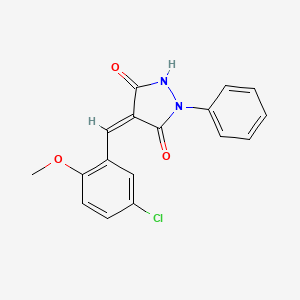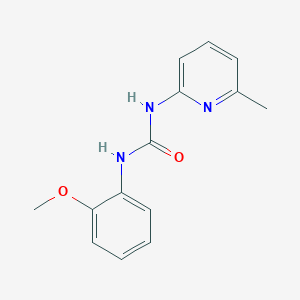
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities . It is known for its low toxicity and great in vivo stability, which is attributed to the strong aromaticity of the ring . This moiety is found in several drugs such as butazolamide and acetazolamide .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and conditions .
Aplicaciones Científicas De Investigación
Insecticidal Applications
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” has been utilized as a precursor for the synthesis of various heterocycles, which have been examined and estimated as insecticidal agents against the cotton leafworm, Spodoptera littoralis .
Synthesis of Heterocycles
This compound has been used as a versatile precursor for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine, triazolo[5,1-c]triazine, aminopyrazole, thiophene, 1,3-dithiolane, triazolo[1,5-a]pyrimidine and benzo[d]imidazole derivatives .
Antibacterial Applications
1,3,4-Thiadiazole derivatives, which can be synthesized from “N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide”, have been reported to have antibacterial properties .
Antifungal Applications
These derivatives have also been reported to have antifungal properties .
Anticancer Applications
1,3,4-Thiadiazole derivatives have been associated with anticancer activities .
Anti-inflammatory Applications
These derivatives have been reported to have anti-inflammatory effects .
Antagonist of Voltage-Gated Sodium Channels
1,3,4-Thiadiazole moiety has patent research on various activities such as the antagonist of voltage-gated sodium channels .
β-Adrenergic Blocking Agents
1,3,4-Thiadiazole moiety has also been used as β-adrenergic blocking agents .
Mecanismo De Acción
Target of Action
Compounds with a similar thiadiazole scaffold have been associated with a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Mode of Action
The thiadiazole ring, a common feature in this compound, is known for its mesoionic nature, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in the pathogenesis of various cancers.
Pharmacokinetics
The mesoionic nature of the thiadiazole ring may enhance the liposolubility of the compound, potentially improving its bioavailability .
Result of Action
Compounds with similar structures have shown significant anticancer activities in various in vitro and in vivo models .
Action Environment
The mesoionic nature of the thiadiazole ring may allow the compound to cross cellular membranes, potentially influencing its action in different cellular environments .
Safety and Hazards
The safety and hazards associated with a specific compound depend on various factors including its structure, dosage, and route of administration. While 1,3,4-thiadiazole derivatives are generally known for their low toxicity , the safety profile of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” would need to be determined through specific studies.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-2-6-10-11-8(13-6)9-7(12)5-3-4-5/h5H,2-4H2,1H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALYQUTRFQOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)




![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)
